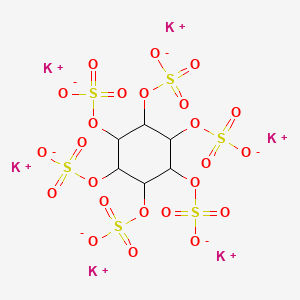

myo-Inositol hexasulfate hexapotassium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H6K6O24S6 |

|---|---|

Molekulargewicht |

889.1 g/mol |

IUPAC-Name |

hexapotassium;(2,3,4,5,6-pentasulfonatooxycyclohexyl) sulfate |

InChI |

InChI=1S/C6H12O24S6.6K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24);;;;;;/q;6*+1/p-6 |

InChI-Schlüssel |

VIALLXKJIZYOAM-UHFFFAOYSA-H |

Kanonische SMILES |

C1(C(C(C(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Molecular Identity of Myo-Inositol Hexasulfate Hexapotassium: A Technical Guide

For Immediate Release

Shanghai, China – December 18, 2025 – In the intricate landscape of cellular biology and drug development, the precise understanding of molecular structures is paramount. This technical guide delves into the chemical identity of myo-inositol hexasulfate hexapotassium, a compound of significant interest to researchers in signaling pathways and therapeutic development. The definitive molecular formula for this compound is C₆H₆K₆O₂₄S₆ .[1][2][3][4]

This document serves as a comprehensive resource for scientists and professionals, providing a detailed breakdown of the compound's structure, properties, and the experimental context for its use.

Core Molecular Structure and Properties

Myo-inositol, a carbocyclic sugar, forms the backbone of this complex molecule. Its chemical formula is C₆H₁₂O₆.[5][6][7][8][9] In the fully sulfated derivative, each of the six hydroxyl (-OH) groups on the myo-inositol ring is replaced by a sulfate (B86663) group (-OSO₃H). This substitution results in myo-inositol hexasulfuric acid. The subsequent neutralization with six potassium ions (K⁺) yields the stable hexapotassium salt, this compound.

A summary of the key quantitative data for myo-inositol and its hexasulfated potassium salt is presented below for clear comparison.

| Property | Myo-Inositol | This compound |

| Molecular Formula | C₆H₁₂O₆[5][6][7][8][9] | C₆H₆K₆O₂₄S₆[1][2][3][4] |

| Molecular Weight | 180.16 g/mol [6][7][9] | 889.08 g/mol [1][2][3] |

| CAS Number | 87-89-8[6][9] | 28434-25-5[1][2][3] |

Experimental Context and Methodologies

This compound is frequently utilized in biochemical assays to probe the activity of various enzymes, particularly those involved in phosphate (B84403) metabolism. Its structural similarity to inositol (B14025) phosphates allows it to act as a competitive inhibitor or a substrate analog in these enzymatic reactions.

A detailed experimental protocol for a typical enzyme inhibition assay using this compound is outlined below.

Experimental Protocol: Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of the substrate (e.g., p-nitrophenyl phosphate) in the same buffer.

-

Prepare a series of dilutions of this compound (inhibitor) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor (this compound) to the wells.

-

Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance of the product at a specific wavelength over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a suitable dose-response curve.

-

Visualizing Molecular Interactions and Experimental Logic

To further elucidate the role of this compound in experimental settings, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: Simplified Inositol Phosphate Signaling Pathway.

Caption: Experimental Workflow for IC₅₀ Determination.

References

- 1. This compound salt () for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. Cas 28434-25-5,this compound SALT | lookchem [lookchem.com]

- 4. This compound salt | C6H6K6O24S6 | CID 20336028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inositol - Wikipedia [en.wikipedia.org]

- 6. Myo-Inositol [webbook.nist.gov]

- 7. goldbio.com [goldbio.com]

- 8. Showing Compound Myo-Inositol (FDB010547) - FooDB [foodb.ca]

- 9. myo-Inositol for microbiology 87-89-8 [sigmaaldrich.com]

An In-depth Technical Guide to Myo-Inositol Hexasulfate Hexapotassium

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Properties

Myo-inositol hexasulfate hexapotassium is a fully sulfated derivative of myo-inositol, where each of the six hydroxyl groups is esterified with a sulfate (B86663) group, and the acidic protons are replaced by potassium ions. Its chemical structure and properties make it a valuable tool in biochemical and pharmacological research, particularly in the study of phosphate-metabolizing enzymes and cell signaling pathways.

Chemical Structure:

An In-Depth Technical Guide to the Structure and Stereochemistry of Myo-Inositol Hexasulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic polyol, serves as a fundamental structural component for a variety of critical signaling molecules in eukaryotic cells.[1] Its fully sulfated derivative, myo-inositol hexasulfate (MIHS), is a molecule of significant interest due to its biological activities, including its role as a potent enzyme inhibitor and its potential as a therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of myo-inositol hexasulfate, tailored for professionals in research and drug development.

Structure and Stereochemistry

Myo-inositol hexasulfate is derived from myo-inositol, the most common stereoisomer of inositol. The structure consists of a cyclohexane-1,2,3,4,5,6-hexol ring where each of the six hydroxyl groups is substituted with a sulfate (B86663) group.[2]

The Myo-Inositol Scaffold

The stereochemistry of the myo-inositol ring is crucial to its biological function and that of its derivatives. In its most stable chair conformation, myo-inositol has one axial and five equatorial hydroxyl groups.[1] The specific arrangement of these hydroxyl groups is cis-1,2,3,5-trans-4,6-cyclohexanehexol. This unique spatial arrangement dictates the regioselective modification possibilities and the ultimate three-dimensional structure of its derivatives.

Sulfation and Overall Structure

In myo-inositol hexasulfate, all six hydroxyl groups of the myo-inositol ring are O-sulfated. The molecular formula of the fully deprotonated form is C₆H₆O₂₄S₆⁶⁻. It is typically isolated as a salt, with the hexapotassium salt (C₆H₆K₆O₂₄S₆) being a common form.[2]

A 2D representation of the structure of myo-inositol hexasulfate is shown below:

Caption: 2D structure of myo-inositol hexasulfate.

The chair conformation of the myo-inositol ring is retained in the hexasulfate derivative. The bulky and negatively charged sulfate groups have a significant impact on the molecule's overall conformation and its interactions with other molecules.

Physicochemical Properties

Quantitative data for myo-inositol hexasulfate is not as readily available as for its phosphate (B84403) counterpart. However, some key properties of the hexapotassium salt are summarized below.

| Property | Value |

| Molecular Formula | C₆H₆K₆O₂₄S₆ |

| Molecular Weight | 889.08 g/mol |

| Appearance | White crystalline powder |

| Purity | ≥95% |

Experimental Protocols

Synthesis of Myo-Inositol Hexasulfate

A general method for the sulfation of polyols like myo-inositol involves the use of a sulfur trioxide-pyridine complex. This reagent is a mild sulfonating agent suitable for compounds with multiple hydroxyl groups.

Materials:

-

myo-Inositol

-

Sulfur trioxide pyridine (B92270) complex (SO₃·py)

-

Anhydrous pyridine

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Dowex 50W-X8 resin (H⁺ form)

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

Sulfation: Dissolve myo-inositol in anhydrous pyridine. Add a significant excess of sulfur trioxide pyridine complex portion-wise while maintaining the reaction temperature at around 70-80°C. The reaction is typically stirred for several hours to ensure complete sulfation.

-

Work-up: Cool the reaction mixture and pour it into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The crude product will precipitate.

-

Purification (Initial): Collect the precipitate by filtration and wash it with ethanol and diethyl ether.

-

Purification (Ion Exchange): Dissolve the crude product in water and pass it through a column of Dowex 50W-X8 resin (H⁺ form) to exchange the sodium ions for protons, yielding the free acid form of myo-inositol hexasulfate.

-

Salt Formation: Neutralize the acidic eluate with a solution of potassium hydroxide to form the hexapotassium salt.

-

Final Purification: The potassium salt can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Workflow Diagram:

References

A Comparative Analysis of Myo-Inositol Hexasulfate and Phytic Acid: Structure, Properties, and Biological Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic polyol, serves as a fundamental scaffold for a variety of signaling molecules crucial in eukaryotic cell physiology. Among its many phosphorylated and sulfated derivatives, myo-inositol hexasulfate and phytic acid represent two key compounds with distinct yet related structural features and biological activities. Phytic acid, or myo-inositol hexakisphosphate (IP6), is the principal storage form of phosphorus in many plant tissues, particularly in seeds and grains.[1] It plays a significant role in plant development and has been extensively studied for its effects on mineral bioavailability in human and animal nutrition. Myo-inositol hexasulfate, a synthetic derivative, where the phosphate (B84403) groups of phytic acid are replaced by sulfate (B86663) groups, has emerged as a valuable tool in biochemical research, primarily as a potent inhibitor of phytase enzymes.[2]

This technical guide provides a comprehensive comparison of the structural and physicochemical properties of myo-inositol hexasulfate hexapotassium and phytic acid. It details experimental protocols for their analysis and explores their interactions within biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Structural Comparison

At their core, both myo-inositol hexasulfate and phytic acid share the same myo-inositol ring, a six-carbon cyclohexane (B81311) with one axial and five equatorial hydroxyl groups. The fundamental difference lies in the nature of the functional groups attached to these hydroxyl positions.

-

Phytic Acid (myo-inositol hexakisphosphate): In phytic acid, each of the six hydroxyl groups of the myo-inositol ring is esterified with a phosphate group (-PO(OH)₂). At physiological pH, these phosphate groups are partially or fully deprotonated, rendering the molecule highly anionic.

-

Myo-Inositol Hexasulfate: In myo-inositol hexasulfate, the phosphate groups are replaced by sulfate groups (-SO₃H). The hexapotassium salt form indicates that the acidic protons of the sulfate groups are replaced by potassium ions, enhancing its stability and solubility in aqueous solutions.

Below is a visual representation of the core structural relationship.

Physicochemical Properties

The substitution of phosphate groups with sulfate groups leads to significant differences in the physicochemical properties of the two molecules. A summary of these properties is presented in the table below.

| Property | This compound | Phytic Acid |

| Molecular Formula | C₆H₆K₆O₂₄S₆[3] | C₆H₁₈O₂₄P₆[4] |

| Molecular Weight | 889.08 g/mol [2] | 660.04 g/mol [4] |

| Solubility in Water | Soluble | Miscible[5] |

| pKa Values | Not available in searched literature | 1.1 (C-2), 1.5 (C-1, C-3), 1.7 (C-5), 2.1 (C-4, C-6), 5.7 & 12.0 (C-1, C-3), 6.85 (C-2), 7.60 (C-5), 10.0 (C-4, C-6)[6] |

Experimental Protocols

Synthesis

4.1.1 Synthesis of this compound

The synthesis of this compound generally involves the sulfation of myo-inositol.[7] A common laboratory-scale approach utilizes a sulfonating agent like sulfur trioxide or chlorosulfonic acid. The reaction is carefully controlled to ensure complete sulfation of all six hydroxyl groups without degradation of the inositol (B14025) ring. Following the sulfation reaction, the product is neutralized with potassium hydroxide (B78521) to form the hexapotassium salt. Purification is typically achieved through recrystallization or ion-exchange chromatography to yield a product with high purity (>95%).[7]

4.1.2 Synthesis of Phytic Acid

Phytic acid is typically extracted from plant sources rich in this compound, such as rice bran or other cereals.[8] The general procedure involves:

-

Extraction: The raw material is treated with a dilute acid solution (e.g., hydrochloric acid or acetic acid) to extract the phytin (B1216650) (the salt form of phytic acid).[8]

-

Precipitation: An alkaline substance (e.g., sodium hydroxide, potassium hydroxide, or ammonia) is added to the extract to precipitate the phytin.[8]

-

Purification: The precipitated phytin is washed to remove impurities.

-

Conversion to Phytic Acid: The purified phytin is then passed through a cation exchange resin to replace the metal cations with protons, yielding a solution of phytic acid.[8]

-

Concentration: The phytic acid solution is then concentrated to the desired level.

Analytical Methods

4.2.1 High-Performance Liquid Chromatography (HPLC) for Phytic Acid Analysis

This protocol is adapted from established methods for the analysis of phytic acid in food samples.[9][10][11]

-

Instrumentation:

-

Reagents:

-

0.5 N HCl for extraction

-

Anion-exchange resin (e.g., AG 1-X8)

-

2 N HCl for elution

-

5 mM Sodium Acetate (B1210297) (mobile phase)

-

-

Procedure:

-

Extraction: Extract the sample with 0.5 N HCl and filter.

-

Purification: Dilute the extract with water and pass it through an anion-exchange column.

-

Elution: Wash the column with 0.1 N HCl and then elute the phytic acid with 2 N HCl.

-

Sample Preparation: Take an aliquot of the eluate to dryness under vacuum and redissolve the residue in the mobile phase (5 mM sodium acetate).

-

Injection: Inject the prepared sample into the HPLC system.

-

Analysis: Develop the chromatogram with 5 mM sodium acetate at a flow rate of 1.5 mL/min. Quantify the phytic acid peak based on a standard curve.

-

4.2.2 Enzymatic Assay for Phytic Acid

This protocol is based on the Megazyme K-PHYT Assay Procedure.[12]

-

Principle: Phytic acid is hydrolyzed by phytase and alkaline phosphatase to release inorganic phosphate, which is then measured colorimetrically.

-

Reagents:

-

0.66 M Hydrochloric acid for extraction

-

Phytase enzyme solution

-

Alkaline phosphatase enzyme solution

-

Colorimetric reagent (containing ammonium (B1175870) molybdate (B1676688) and a reducing agent)

-

Phosphorus standard solution

-

-

Procedure:

-

Sample Extraction: Extract phytic acid from the sample using 0.66 M HCl.

-

Enzymatic Dephosphorylation: Incubate the extract with phytase and alkaline phosphatase to release inorganic phosphate.

-

Colorimetric Determination: Add the color reagent to the reaction mixture. This will form a colored complex with the released inorganic phosphate.

-

Measurement: Measure the absorbance of the solution at 655 nm.

-

Quantification: Determine the amount of phytic acid in the original sample by comparing the absorbance to a standard curve prepared with the phosphorus standard solution.

-

The general workflow for the enzymatic assay is depicted below.

4.2.3 Phytase Inhibition Assay using Myo-Inositol Hexasulfate

This protocol is adapted from standard phytase activity assays, incorporating myo-inositol hexasulfate as a competitive inhibitor.

-

Principle: The inhibitory effect of myo-inositol hexasulfate on phytase activity is determined by measuring the reduction in the rate of inorganic phosphate release from phytic acid.

-

Reagents:

-

Phytase enzyme solution

-

Phytic acid solution (substrate)

-

This compound solution (inhibitor) of varying concentrations

-

Buffer solution (e.g., 200 mM Glycine Buffer, pH 2.5)

-

Colorimetric reagent for phosphate detection

-

-

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures, each containing the buffer, phytic acid substrate, and a different concentration of myo-inositol hexasulfate. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the phytase enzyme solution to each mixture.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction (e.g., by adding a strong acid).

-

Phosphate Measurement: Determine the amount of inorganic phosphate released in each reaction using a colorimetric method.

-

Data Analysis: Plot the phytase activity (rate of phosphate release) against the concentration of myo-inositol hexasulfate to determine the inhibitory constant (Ki).

-

Biological Signaling Pathways

Phytic Acid and the PI3K/AKT/mTOR Pathway

Phytic acid and its lower phosphorylated derivatives (IP1-5) are known to be involved in various cellular signaling pathways.[13] One of the key pathways influenced by inositol phosphates is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, survival, and metabolism.[14][15]

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[16][17] PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to regulate cellular processes. Inositol phosphates, including derivatives of phytic acid, can modulate this pathway at various points.

Myo-Inositol Hexasulfate as a Phytase Inhibitor

Myo-inositol hexasulfate serves as a structural analog of phytic acid and acts as a potent competitive inhibitor of phytase enzymes. Phytases are a class of phosphatases that catalyze the hydrolysis of phytic acid, releasing inorganic phosphate. This process is crucial for phosphorus availability in organisms that consume plant-based diets.

The inhibitory action of myo-inositol hexasulfate arises from its ability to bind to the active site of phytase, thereby preventing the binding and subsequent hydrolysis of the natural substrate, phytic acid. This competitive inhibition is a direct consequence of the structural similarity between the sulfate and phosphate groups in their respective myo-inositol derivatives.

Conclusion

Myo-inositol hexasulfate and phytic acid, while sharing a common structural backbone, exhibit distinct physicochemical properties and biological functions. Phytic acid's role as a phosphorus storage molecule and its influence on mineral absorption and cellular signaling are of significant interest in nutrition and cell biology. Myo-inositol hexasulfate, as a potent and specific inhibitor of phytase, provides a valuable tool for studying the mechanism of these enzymes and for potential applications in modulating phosphate metabolism. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of these important myo-inositol derivatives.

References

- 1. Phytic acid 50% | Zhejiang Orient Phytic Acid Co., Ltd [phytics.com]

- 2. scbt.com [scbt.com]

- 3. This compound salt | C6H6K6O24S6 | CID 20336028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phytic acid | 83-86-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 31P nuclear magnetic resonance-pH titrations of myo-inositol hexaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound salt () for sale [vulcanchem.com]

- 8. US3591665A - Process for producing phytic acid - Google Patents [patents.google.com]

- 9. cerealsgrains.org [cerealsgrains.org]

- 10. datapdf.com [datapdf.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. [3H]inositol hexaphosphate (phytic acid) is rapidly absorbed and metabolized by murine and human malignant cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Unveiling the Enigma of Myo-Inositol Hexasulfate: A Technical Guide to its Occurrence and the Prominence of its Natural Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myo-inositol hexasulfate is a sulfated derivative of myo-inositol that has garnered interest in biochemical research, primarily for its potent inhibitory effects on certain enzymes. However, a comprehensive review of scientific literature reveals a conspicuous absence of evidence for its widespread natural occurrence. This technical guide serves to elucidate the current understanding of myo-inositol hexasulfate, establishing its primary identity as a synthetic compound. In the absence of significant natural sources, this guide provides an in-depth exploration of its direct precursor, myo-inositol, and its naturally abundant and structurally similar analog, myo-inositol hexaphosphate (phytic acid). Understanding the biosynthesis, physiological roles, and analytical methodologies for these related compounds is paramount for researchers investigating the potential applications and biological interactions of myo-inositol hexasulfate. This document offers a consolidated resource, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and development in this area.

Myo-Inositol Hexasulfate: A Synthetically Derived Research Tool

Myo-inositol hexasulfate (MIHS) is a structural analog of myo-inositol hexaphosphate where the six phosphate (B84403) groups are replaced by sulfate (B86663) groups.[1] It is commercially available as a potassium salt (myo-Inositol hexasulfate hexapotassium salt, CAS 28434-25-5).[2] The synthesis of myo-inositol hexasulfate typically involves the sulfation of myo-inositol.[3]

While research has demonstrated its potent, competitive inhibitory activity against enzymes like Aspergillus ficuum phytase, with Ki values of 4.6 µM and 0.2 µM for phyA and phyB enzymes respectively, there is no substantive evidence to suggest that myo-inositol hexasulfate is a naturally occurring compound in plants, animals, or microorganisms.[1] Its primary utility lies in the laboratory as a tool to probe the active sites of enzymes that metabolize inositol (B14025) phosphates.[3] Additionally, its anti-HIV-1 activity has been investigated, suggesting it may act on the early replicative stage of the virus.[4] Given its synthetic nature, the remainder of this guide will focus on the natural occurrence, biosynthesis, and physiological significance of its precursor, myo-inositol, and its phosphate analog, myo-inositol hexaphosphate.

Myo-Inositol: The Precursor and its Natural Abundance

Myo-inositol is a carbocyclic sugar that is a fundamental component of cellular structures and signaling pathways. It is the most abundant stereoisomer of inositol in nature.[5]

Natural Occurrence and Quantitative Data

Myo-inositol is widely distributed in both the plant and animal kingdoms. In plants, it is a precursor for phytic acid, the primary storage form of phosphorus in seeds.[6] In animals, it is a key component of cell membranes and is involved in signal transduction.[5]

| Food Source | Myo-Inositol Content (mg/100g) |

| Cantaloupe | 355 |

| Oranges | 307 |

| Grapefruit | 199 |

| Dried Prunes | 470 |

| Stone-ground whole wheat bread | 1150 |

| Canned great northern beans | 440 |

| Almonds | 278 |

| Creamy peanut butter | 304 |

| Chicken Liver | 39 |

This table presents a summary of myo-inositol content in various foods, compiled from multiple sources. Actual values can vary based on preparation and processing methods.

Biosynthesis of Myo-Inositol

The de novo synthesis of myo-inositol occurs from glucose-6-phosphate in a two-step enzymatic process.

Myo-Inositol Hexaphosphate (Phytic Acid): The Abundant Natural Analog

Myo-inositol hexaphosphate (InsP6), commonly known as phytic acid, is the principal storage form of phosphorus in many plant tissues, especially bran and seeds.[6] It is a highly negatively charged molecule that readily chelates divalent and trivalent cations.

Natural Occurrence and Quantitative Data

Phytic acid is abundant in cereals, legumes, nuts, and oilseeds.

| Food Source | Phytic Acid Content (% of dry weight) |

| Wheat Bran | 2.1 - 5.3 |

| Rice Bran | 2.6 - 8.7 |

| Soybeans | 1.0 - 2.2 |

| Corn | 0.7 - 2.2 |

| Almonds | 1.3 - 3.4 |

| Walnuts | 0.8 - 2.5 |

This table provides a range of phytic acid content in common food sources.[7]

Signaling Pathways Involving Inositol Phosphates

Inositol phosphates, including the less phosphorylated forms derived from the hydrolysis of InsP6, are crucial second messengers in a variety of cellular signaling pathways, regulating processes such as cell proliferation, apoptosis, and calcium signaling.[8] One of the well-characterized pathways is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. Inositol hexaphosphate has been shown to inhibit this pathway.[8]

Experimental Protocols

Extraction and Quantification of Myo-Inositol from Biological Samples

This protocol outlines a general procedure for the extraction and quantification of myo-inositol using High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) detection.[9]

Materials:

-

Biological sample (e.g., urine, saliva, tissue homogenate)

-

Milli-Q water

-

Anion-exchange resin

-

HPLC system with a suitable column (e.g., Aminex HPX-87C)

-

Mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw frozen samples to room temperature.

-

Centrifuge samples to remove any particulate matter.

-

For urine and saliva, pass the supernatant through an anion-exchange resin to remove interfering compounds.

-

For tissue samples, perform a protein precipitation step followed by centrifugation.

-

-

HPLC-MS Analysis:

-

Mobile Phase: Prepare a mobile phase of Milli-Q water.

-

Post-Column Addition: Add 5 mM ammonium acetate post-column to facilitate ionization.

-

Column: Use a column suitable for carbohydrate analysis, such as an Aminex HPX-87C column.

-

Injection Volume: Inject a defined volume of the prepared sample.

-

Detection: Monitor for the ammonium adduct of myo-inositol (m/z = 198) in positive ion mode.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of myo-inositol.

-

Calculate the concentration of myo-inositol in the samples by comparing their peak areas to the standard curve.

-

Determination of Phytic Acid (Myo-Inositol Hexaphosphate)

A common method for the determination of phytic acid involves enzymatic hydrolysis followed by the measurement of released inorganic phosphate.[10]

Materials:

-

Sample containing phytic acid (e.g., food extract)

-

Phytase enzyme

-

Alkaline phosphatase

-

Reagents for phosphate determination (e.g., Molybdenum blue method)

-

Spectrophotometer

Procedure:

-

Sample Extraction: Extract phytic acid from the sample using an appropriate solvent (e.g., dilute HCl).

-

Enzymatic Hydrolysis:

-

Incubate the extract with phytase to hydrolyze phytic acid to myo-inositol and inorganic phosphate.

-

Further treat with alkaline phosphatase to ensure complete release of phosphate from any remaining inositol phosphates.

-

-

Phosphate Quantification:

-

Measure the concentration of the released inorganic phosphate using a colorimetric method, such as the molybdenum blue method.

-

Read the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Calculation: Calculate the amount of phytic acid in the original sample based on the amount of phosphate released.

Conclusion

While myo-inositol hexasulfate is a valuable tool for in vitro biochemical studies, particularly as an enzyme inhibitor, there is currently no substantial evidence to support its natural occurrence. Researchers and drug development professionals interested in the biological activities of sulfated inositols should be aware of its synthetic origin. A thorough understanding of its precursor, myo-inositol, and its abundant natural analog, myo-inositol hexaphosphate, provides a critical foundation for this field of study. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource to facilitate further investigation into the roles of inositols and their derivatives in biological systems. Continued exploration of unique ecological niches may yet reveal natural sources of sulfated inositols, but for now, myo-inositol hexasulfate remains a product of the laboratory.

References

- 1. Myo-inositol hexasulfate is a potent inhibitor of Aspergillus ficuum phytase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound salt () for sale [vulcanchem.com]

- 4. Anti-HIV-1 activity of myo-inositol hexaphosphoric acid (IP6) and myo-inositol hexasulfate(IS6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key Aspects of Myo-Inositol Hexaphosphate (Phytate) and Pathological Calcifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inositol Hexaphosphate Inhibits Proliferation and Induces Apoptosis of Colon Cancer Cells by Suppressing the AKT/mTOR Signaling Pathway [mdpi.com]

- 9. Determination of myo-inositol in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. libios.fr [libios.fr]

Synthesis of Myo-Inositol Hexasulfate Hexapotassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for myo-inositol hexasulfate hexapotassium salt, a sulfated derivative of myo-inositol. This compound is of significant interest in biomedical research as it can mimic the activity of highly sulfated polysaccharides like heparin, thereby influencing various cell signaling pathways.[1] This document outlines the core synthetic methodology, purification techniques, and key chemical properties, presenting quantitative data in a structured format for clarity.

Chemical and Physical Properties

This compound salt is the fully sulfated form of myo-inositol, where each of the six hydroxyl groups on the inositol (B14025) ring is esterified with a sulfate (B86663) group. The presence of six potassium counterions ensures its solubility in aqueous solutions.

| Property | Value |

| CAS Number | 28434-25-5[2][3][4][5][6][7] |

| Molecular Formula | C₆H₆K₆O₂₄S₆[2][4][5] |

| Molecular Weight | 889.08 g/mol [2][3][4][5] |

| Purity | ≥95%[3] |

| Appearance | Off-white solid[6] |

| Solubility | Soluble in water[6] |

| Storage Conditions | -20°C, protected from light and moisture[2][6] |

Synthesis Pathway

The primary synthetic route to this compound salt involves a two-step process: the sulfation of the parent molecule, myo-inositol, followed by neutralization with a potassium base.

Diagram of the Synthesis Workflow

Caption: General synthesis workflow for this compound salt.

Experimental Protocols

While detailed industrial-scale protocols are often proprietary, laboratory-scale synthesis methodologies provide a clear framework for the preparation of this compound. The following protocol is a representative example based on established chemical principles for sulfation and neutralization.

Step 1: Sulfation of myo-Inositol

The critical step in the synthesis is the complete sulfation of all six hydroxyl groups of myo-inositol without causing degradation of the inositol ring.[2] This is typically achieved using a sulfur trioxide complex, such as the sulfur trioxide-pyridine complex, which is a milder sulfonating agent than sulfur trioxide or chlorosulfonic acid alone.

Materials:

-

myo-Inositol

-

Sulfur trioxide-pyridine complex

-

Anhydrous pyridine (B92270) (solvent)

Procedure:

-

myo-Inositol is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

A stoichiometric excess of the sulfur trioxide-pyridine complex is added portion-wise to the solution while maintaining the temperature between 25-30°C to control the exothermic reaction.

-

The reaction mixture is stirred at room temperature for 24-48 hours to ensure complete sulfation.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Neutralization

Following complete sulfation, the resulting myo-inositol hexasulfuric acid is neutralized with a potassium base to form the desired hexapotassium salt.

Materials:

-

Reaction mixture from Step 1

-

Aqueous potassium hydroxide (KOH) solution

Procedure:

-

The reaction mixture is cooled in an ice bath.

-

A pre-chilled aqueous solution of potassium hydroxide is slowly added to the reaction mixture to neutralize the excess sulfonating agent and the acidic product. The pH should be carefully monitored and adjusted to neutral (pH 7).

-

The crude potassium salt will precipitate out of the solution.

Step 3: Purification

To achieve the high purity required for biological assays, the crude product must be purified.

Methods:

-

Recrystallization: The crude salt can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography is an effective method.[2] The crude salt is dissolved in water and passed through a strong anion exchange column. The column is washed, and the product is eluted using a salt gradient (e.g., potassium chloride). The fractions containing the pure product are collected, combined, and desalted.

The final product is then typically lyophilized to obtain a stable, solid powder. The purity is confirmed by analytical methods such as HPLC and spectroscopic techniques (e.g., NMR, FT-IR).

Signaling Pathway Interaction

This compound salt is known to mimic the effects of highly sulfated polysaccharides like heparin, which can interact with a multitude of proteins and signaling pathways.[1] One such pathway involves the interaction with growth factors and their receptors, which are crucial in cell proliferation and differentiation. For instance, heparin and heparin-like molecules can modulate the activity of Fibroblast Growth Factors (FGFs) by facilitating their binding to Fibroblast Growth Factor Receptors (FGFRs).

Diagram of FGF Signaling Pathway Modulation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound salt () for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound salt | C6H6K6O24S6 | CID 20336028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 28434-25-5,this compound SALT | lookchem [lookchem.com]

- 6. This compound salt | SiChem GmbH [shop.sichem.de]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide on the Physicochemical Properties of Inositol Hexakisphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025) hexakisphosphate (InsP6), also widely known as phytic acid, is a naturally occurring polyphosphorylated carbohydrate that plays a pivotal role in a myriad of cellular processes. As the primary storage form of phosphorus in many plant tissues, especially in seeds and grains, it is an important dietary component.[1] Within mammalian cells, InsP6 and its various phosphorylated derivatives function as critical signaling molecules, modulating diverse pathways that govern cell growth, proliferation, apoptosis, and survival.[2][3] Its ability to chelate metal ions and interact with a wide array of proteins underscores its significance in both plant and animal biochemistry.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of inositol hexakisphosphate, detailed experimental protocols for its characterization, and a visualization of its involvement in key signaling pathways.

Physicochemical Properties

Inositol hexakisphosphate is a highly charged molecule with a complex set of physicochemical characteristics that are crucial to its biological functions. The myo-inositol isomer is the most common form found in nature.[1]

Table 1: General Physicochemical Properties of myo-Inositol Hexakisphosphate

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₈O₂₄P₆ | [6] |

| Molecular Weight | 660.04 g/mol | [6] |

| Appearance | White crystalline powder | [6] |

| Density | 2.0700 g/cm³ | [6] |

| State at Room Temperature | Solid | [6] |

Solubility

Inositol hexakisphosphate is known for its high solubility in water, forming a clear, acidic solution.[6] Its solubility is significantly influenced by pH. Generally, it is highly soluble at low pH (below 2) and above pH 7, with its lowest solubility observed around pH 3.5-4.[7] This pH-dependent solubility is attributed to changes in the net charge of the molecule as its twelve ionizable protons dissociate.[1][7] The presence of divalent and trivalent cations can lead to the formation of insoluble phytate salts, a property that is central to its role in mineral chelation.[4][8] Stock solutions of its dodecasodium salt in water are reported to be stable for up to 3 months when stored at -20°C.

Table 2: pKa Values of myo-Inositol Hexakisphosphate

The twelve acidic protons of inositol hexakisphosphate dissociate over a wide pH range, leading to a complex series of pKa values. These have been determined using ³¹P NMR spectroscopy.[9]

| Phosphate (B84403) Group Position | pKa (Free Acid to Monoanion) | pKa (Monoanion to Dianion) |

| C-2 | 1.1 | 6.85 |

| C-1 and C-3 | 1.5 | 5.70 and 12.0 |

| C-5 | 1.7 | 7.60 |

| C-4 and C-6 | 2.1 | 10.0 |

| Data obtained from ³¹P NMR titrations.[9] |

Stability

Inositol hexakisphosphate is a chemically stable molecule.[6] Its stability is a key factor in its biological role as a signaling molecule and in its ability to stabilize proteins. For instance, InsP6 has been shown to enhance the stability, solubility, and catalytic activity of the mTOR kinase.[10][11] The stability of InsP6 solutions is important for experimental work; aqueous stock solutions of its sodium salt are typically prepared and can be stored frozen for extended periods.

Experimental Protocols

Synthesis and Purification of Inositol Hexakisphosphate

The synthesis of InsP6 for research purposes, particularly radiolabeled forms, often involves enzymatic methods.

Protocol 1: Enzymatic Synthesis of ³²P-labeled Inositol Hexakisphosphate [12]

-

Enzyme: Recombinant inositol pentakisphosphate 2-kinase (IP5 2-K) is used to transfer a phosphate group from [γ-³²P]ATP to inositol pentakisphosphate (InsP5).

-

Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., 20 mM HEPES, pH 7.3) containing 1 mM MgCl₂, the enzyme, InsP5 substrate, and [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated at 25°C for 1-2 hours.

-

Termination: The reaction is stopped by the addition of a strong acid, such as concentrated HCl.

-

Purification: The synthesized ³²P-labeled InsP6 is purified from the reaction mixture using high-performance liquid chromatography (HPLC) with anion-exchange columns.

Analytical Methods for Characterization

A variety of analytical techniques are employed for the identification and quantification of inositol hexakisphosphate.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC) [13]

-

Sample Preparation: Samples are extracted with an acidic solution (e.g., HCl) to release InsP6 from its complexes with proteins and minerals. The extract is then clarified by centrifugation or filtration.

-

Chromatographic System: An HPLC system equipped with a high-performance ion-exchange column (e.g., CarboPac PA100) is used for separation.

-

Elution: A gradient elution with an acidic mobile phase (e.g., HCl or methanesulfonic acid) is employed to separate the different inositol phosphate isomers.

-

Detection: Detection can be achieved through several methods:

-

Post-column reaction with a chromogenic reagent followed by UV-Vis spectrophotometry.

-

Suppressed conductivity detection.

-

Pulsed amperometric detection.

-

Protocol 3: Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy [9][14]

-

Sample Preparation: The sample containing InsP6 is dissolved in a suitable solvent, typically D₂O for NMR analysis. The pH of the solution is adjusted as needed for specific experiments (e.g., pKa determination).

-

NMR Spectrometer: A high-field NMR spectrometer is used to acquire the ³¹P NMR spectrum.

-

Data Acquisition: The ³¹P NMR spectrum is recorded, showing distinct resonances for the different phosphate groups of the inositol ring.

-

Analysis: The chemical shifts and coupling constants of the phosphorus signals provide information about the structure, conformation, and ionization state of the InsP6 molecule. Spiking the sample with a known standard can aid in the identification and quantification of InsP6 in complex mixtures.[14]

Protocol 4: Analysis by High-Resolution Mass Spectrometry (HRMS) [14]

-

Sample Introduction: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS) for prior separation.

-

Ionization: ESI in negative ion mode is typically used to generate multiply charged ions of InsP6.

-

Mass Analysis: A high-resolution mass analyzer, such as an Orbitrap, is used to determine the accurate mass-to-charge ratio of the ions.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the InsP6 ions, providing structural information and confirming the identity of the compound.

Signaling Pathways and Visualizations

Inositol hexakisphosphate is a key player in intracellular signaling. It is synthesized from inositol through a series of phosphorylation steps and is a precursor for the synthesis of inositol pyrophosphates (e.g., IP7), which are also important signaling molecules.[15][16] The synthesis and degradation of InsP6 are tightly regulated by a family of kinases and phosphatases.[17]

One of the well-established signaling pathways influenced by inositol phosphates is the PI3K/Akt pathway. While InsP6 itself is not a direct component of the canonical PI3K/Akt pathway, its metabolism is intricately linked to it, and it can modulate the activity of key proteins in this pathway.[2]

Caption: The PI3K/Akt signaling pathway and its relation to inositol phosphate metabolism.

The synthesis of inositol hexakisphosphate is a stepwise process involving multiple kinases. The pathway for its production in human cells has been elucidated and involves the sequential action of several enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Properties of Inositol Hexaphosphate and Inositol: An Overview. | Semantic Scholar [semanticscholar.org]

- 3. mskcc.org [mskcc.org]

- 4. Thiophosphate bioisosteres of inositol hexakisphosphate enhance binding affinity and residence time on bacterial virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. cerealsgrains.org [cerealsgrains.org]

- 9. 31P nuclear magnetic resonance-pH titrations of myo-inositol hexaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [facultyprofiles.vanderbilt.edu]

- 12. Simple synthesis of 32P-labelled inositol hexakisphosphates for study of phosphate transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification and quantification of myo-inositol hexakisphosphate in complex environmental matrices using ion chromatography and high-resolution mass spectrometry in comparison to 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Inositol Hexakisphosphate Kinase in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signalling Properties of Inositol Polyphosphates [mdpi.com]

Myo-Inositol Hexasulfate Hexapotassium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myo-inositol hexasulfate hexapotassium is a fully sulfated derivative of myo-inositol, a six-carbon cyclitol that serves as a precursor for numerous signaling molecules. As a structural analog of heparin and other highly sulfated polysaccharides, this compound exhibits a range of biological activities, primarily centered on the inhibition of specific enzymes and modulation of cell signaling pathways. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its molecular interactions. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Core Mechanism of Action: Competitive Enzyme Inhibition

The primary characterized mechanism of action for this compound is competitive inhibition of certain enzymes, most notably phytases. By mimicking the structure of the enzyme's natural substrate, myo-inositol hexaphosphate (phytic acid), the hexasulfate compound binds to the active site, thereby blocking the catalytic activity of the enzyme.

Quantitative Data: Phytase Inhibition

Myo-inositol hexasulfate has been demonstrated to be a potent competitive inhibitor of Aspergillus ficuum phytase enzymes, phyA and phyB. The inhibition constants (Ki) are summarized in the table below.

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Inhibition Type |

| Aspergillus ficuum phytase A (phyA) | Myo-inositol hexasulfate | 4.6 µM[1] | Competitive |

| Aspergillus ficuum phytase B (phyB) | Myo-inositol hexasulfate | 0.2 µM[1] | Competitive |

Experimental Protocol: Phytase Inhibition Assay

A generalized protocol for determining the inhibition of phytase activity by this compound is as follows:

Objective: To determine the inhibition constant (Ki) of this compound for a specific phytase enzyme.

Materials:

-

Purified phytase enzyme

-

Myo-inositol hexaphosphate (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 5.0)

-

Malachite green reagent for phosphate (B84403) detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the substrate (myo-inositol hexaphosphate) and the inhibitor (this compound) in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of the phytase enzyme to wells containing varying concentrations of the substrate and inhibitor. Include control wells with no inhibitor.

-

Initiate the enzymatic reaction and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released by the hydrolysis of the substrate.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the initial reaction velocities for each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.

Caption: A flowchart illustrating the key steps in a phytase inhibition assay.

Modulation of Cellular Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, extensive research on its parent compound, myo-inositol, and the closely related inositol (B14025) hexaphosphate (IP6) provides strong indications of its likely targets. The high negative charge of the sulfate (B86663) groups suggests that it may interact with and modulate the activity of various signaling proteins, particularly those with positively charged binding domains.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Myo-inositol and IP6 have been shown to inhibit this pathway at multiple points. It is plausible that myo-inositol hexasulfate exerts similar inhibitory effects.

Caption: The PI3K/Akt/mTOR signaling cascade and potential points of inhibition.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Myo-inositol has been shown to suppress the activation of NF-κB. Given that sulfated polysaccharides are known for their anti-inflammatory properties, it is highly probable that myo-inositol hexasulfate also inhibits this pathway.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Other Potential Mechanisms

Anti-HIV Activity

Myo-inositol hexasulfate has been shown to inhibit the replication of HIV-1 in both T-cell lines and peripheral blood mononuclear cells.[2] The mechanism is thought to occur at an early stage of viral replication, although the precise molecular target has not been elucidated.[2]

Inhibition of Mineralization

A related compound, myo-inositol hexaphosphate hexasodium salt (SNF472), is a potent inhibitor of hydroxyapatite (B223615) formation and growth, the primary component of pathological calcification.[3][4][5] SNF472 binds to hydroxyapatite with high affinity (Kd in the low micromolar range) and has been investigated in clinical trials for the treatment of vascular calcification.[3][4][5] While the hexapotassium salt of the hexasulfate has not been specifically studied in this context, the high density of negative charges suggests a potential for interaction with and inhibition of mineral crystal formation.

Conclusion and Future Directions

This compound is a molecule with demonstrated potent inhibitory activity against phytase enzymes and potential roles in modulating key cellular signaling pathways involved in inflammation and cell growth. Its structural similarity to heparin and the known activities of its parent compound, myo-inositol, and the related inositol hexaphosphate, suggest a broad range of potential therapeutic applications. However, a significant portion of its mechanism of action is inferred from these related compounds, and further direct investigation is required.

Future research should focus on:

-

Expanding the enzymatic inhibition profile: Quantitative assessment of its inhibitory activity against other relevant enzymes such as hyaluronidase (B3051955) and heparanase.

-

Characterizing protein binding: Determining its binding affinities for proteins involved in inflammation and cell adhesion, such as selectins.

-

Elucidating signaling pathway modulation: Direct investigation of its effects on the PI3K/Akt/mTOR and NF-κB pathways in relevant cell models.

-

Investigating effects on the complement system: Given its sulfated nature, its potential to modulate the complement cascade warrants investigation.

-

In vivo studies: Preclinical animal studies to evaluate its efficacy and safety in models of inflammation, cancer, and pathological calcification.

A deeper understanding of the specific molecular interactions of this compound will be crucial for the successful translation of this promising compound into novel therapeutic agents.

References

- 1. Myo-inositol hexasulfate is a potent inhibitor of Aspergillus ficuum phytase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-HIV-1 activity of myo-inositol hexaphosphoric acid (IP6) and myo-inositol hexasulfate(IS6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Myo-inositol Hexaphosphate (SNF472) on Bone Mineral Density in Patients Receiving Hemodialysis: An Analysis of the Randomized, Placebo-Controlled CaLIPSO Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Myo-Inositol Derivatives in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myo-inositol, a six-carbon cyclitol, is a fundamental precursor to a vast and complex array of signaling molecules that govern a multitude of cellular processes. Its phosphorylated derivatives, including phosphoinositides, inositol (B14025) phosphates, and inositol pyrophosphates, act as critical second messengers and allosteric regulators in pathways controlling cell growth, proliferation, survival, metabolism, and intracellular communication.[1][2] This technical guide provides a comprehensive overview of the synthesis and function of myo-inositol derivatives in core signaling pathways, detailed experimental protocols for their study, and a summary of key quantitative data to serve as a resource for researchers and drug development professionals.

Synthesis and Metabolism of Myo-Inositol Derivatives

The cellular pool of myo-inositol is maintained through two primary routes: uptake from the extracellular environment via specific transporters and de novo synthesis from glucose-6-phosphate.[3][4] From this central precursor, two major metabolic pathways generate distinct classes of signaling molecules.[5]

-

Lipid-Dependent Pathway (Phosphoinositide Synthesis): Myo-inositol is combined with CDP-diacylglycerol to form phosphatidylinositol (PI) at the endoplasmic reticulum.[5] PI is then transported to other membranes and sequentially phosphorylated by a series of lipid kinases to produce various phosphoinositides (PIPs), such as phosphatidylinositol 4-phosphate (PI4P), phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[6][7] These lipids are critical components of cell membranes and serve as docking sites for signaling proteins and as substrates for enzymes like phospholipases and PI3-kinases.

-

Lipid-Independent Pathway (Inositol Phosphate (B84403) Synthesis): Free inositol can be sequentially phosphorylated by a series of cytosolic and nuclear kinases to generate a wide array of soluble inositol phosphates (InsPs).[8] This cascade begins with the phosphorylation of myo-inositol and can proceed all the way to inositol hexakisphosphate (IP₆, also known as phytic acid).[5][9] IP₆ serves as the substrate for the synthesis of "high-energy" inositol pyrophosphates (PP-IPs), such as IP₇ and IP₈, which contain one or more diphosphate (B83284) groups.[10][11]

Caption: Overview of Myo-Inositol Synthesis and Metabolism.

Core Signaling Pathways

The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. It is activated by a wide range of extracellular signals, including growth factors and hormones.[12]

-

Activation: Upon receptor tyrosine kinase (RTK) activation, PI3K is recruited to the plasma membrane.[12]

-

PIP₃ Generation: Activated PI3K phosphorylates the 3'-hydroxyl group of the inositol ring of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[6][7]

-

Effector Recruitment: PI(3,4,5)P₃ acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, recruiting them to the inner leaflet of the plasma membrane. Key effectors include the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[6][12]

-

Akt Activation: At the membrane, Akt is phosphorylated and activated by PDK1 and other kinases (e.g., mTORC2), allowing it to dissociate and phosphorylate a multitude of downstream targets, thereby promoting cell survival and inhibiting apoptosis.

-

Negative Regulation: The pathway is tightly controlled by phosphatases. PTEN (Phosphatase and Tensin Homolog) dephosphorylates PI(3,4,5)P₃ back to PI(4,5)P₂, acting as a critical tumor suppressor.[7] SHIP (SH2-containing inositol phosphatase) converts PI(3,4,5)P₃ to PI(3,4)P₂.[6]

Caption: The PI3K/Akt Signaling Pathway.

The IP₃/DAG Pathway and Calcium Signaling

This pathway translates extracellular signals into intracellular calcium transients, which regulate a vast array of cellular functions from fertilization to neurotransmission.

-

PLC Activation: Ligand binding to G-protein coupled receptors (GPCRs) or RTKs activates Phospholipase C (PLC).[13][14]

-

PIP₂ Hydrolysis: PLC cleaves PI(4,5)P₂ into two distinct second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13][15]

-

IP₃-Mediated Ca²⁺ Release: IP₃ is water-soluble and diffuses through the cytoplasm to the endoplasmic reticulum (ER).[15] There, it binds to and opens IP₃ receptors, which are ligand-gated Ca²⁺ channels, causing the release of stored Ca²⁺ from the ER lumen into the cytoplasm.[14][16]

-

DAG-Mediated PKC Activation: DAG, being hydrophobic, remains in the plasma membrane.[14] It, along with the increased cytosolic Ca²⁺, recruits and activates Protein Kinase C (PKC), which then phosphorylates target proteins to elicit cellular responses.[15]

-

Signal Amplification: A novel feedback mechanism has been identified where DAG can amplify Ca²⁺ signaling by enhancing IP₃ production through a positive feedback effect on PLC activity.[17]

Caption: The IP₃/DAG and Calcium Signaling Pathway.

Inositol Pyrophosphate (PP-IPs) Signaling

PP-IPs are a class of "high-energy" signaling molecules that play key roles in sensing and regulating cellular energy status and phosphate homeostasis.[10][11]

-

Synthesis: PP-IPs, primarily 5-diphosphoinositol pentakisphosphate (5-IP₇) and bis-diphosphoinositol tetrakisphosphate (IP₈), are synthesized from IP₆ by the sequential action of IP₆ kinases (IP6Ks) and PPIP5 kinases (PPIP5Ks).[18]

-

Modes of Action: PP-IPs regulate cellular processes through two primary mechanisms:

-

Allosteric Regulation: They can bind to specific proteins to modulate their activity or interactions. For example, IP₇ can competitively bind to the PH domain of Akt, thereby inhibiting its recruitment to the membrane and antagonizing PI3K signaling.[10]

-

Protein Pyrophosphorylation: Due to the high-energy pyrophosphate bond, PP-IPs can non-enzymatically transfer their β-phosphate to a pre-phosphorylated serine residue on a target protein.[10][18] This unique post-translational modification can alter the target protein's function.

-

-

Cellular Functions: PP-IPs are involved in a wide range of processes, including the regulation of apoptosis, vesicular trafficking, energy metabolism, and DNA repair.[9][10] Their cellular levels are dynamic and respond to stimuli such as growth factors, nutrient availability, and cellular stress.[18]

Caption: Inositol Pyrophosphate (PP-IP) Synthesis and Action.

Quantitative Data Presentation

Quantitative analysis is crucial for understanding the dynamics of inositol signaling. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a powerful technique for this purpose.[19][20]

Table 1: HPLC-ESI-MS Detection Limits for Inositol Phosphates

| Analyte | Limit of Detection (LOD) | Reference |

|---|---|---|

| InsP₁ - InsP₆ | As low as 25 pmol | [19][20] |

| InsP₁ - InsP₆ | 0.25 pmol (S/N 10:1) |[21] |

Table 2: Cellular Concentrations and Dynamics of Inositol Derivatives | Molecule | Context | Observation | Reference | | :--- | :--- | :--- | | myo-inositol | Various mammalian cell lines | Concentrations vary, e.g., ~2-15 nmol/10⁶ cells |[22] | | IP₇ | Insulin-stimulated mouse hepatocytes | ~2-fold increase |[18] | | IP₈ | HCT116 colon cancer cells (PPIP5K KO) | Depleted |[18] | | 5-IP₇ | HCT116 colon cancer cells (PPIP5K KO) | Increased |[18] |

Experimental Protocols

Protocol: Extraction and Quantification of Inositol Phosphates by HPLC-ESI-MS

This protocol describes a method for the rapid and sensitive quantification of inositol phosphate (InsP) isomers from cell or tissue samples.[19][20]

1. Sample Preparation and Extraction: a. Harvest cells (e.g., 1-5 x 10⁷ cells) and wash with ice-cold PBS. b. Lyse cells by adding 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA). c. Incubate on ice for 20 minutes, with vortexing every 5 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein and debris. e. Collect the supernatant containing the soluble InsPs. f. Wash the supernatant with an equal volume of water-saturated diethyl ether three times to remove TCA. Use the aqueous (lower) phase. g. Lyophilize the aqueous extract to dryness. Reconstitute in a small volume (e.g., 100 µL) of HPLC-grade water for analysis.

2. HPLC Separation: a. Column: Use a strong anion-exchange (SAX) column (e.g., a CarboPac PA100 or similar). b. Mobile Phase: Employ a gradient elution system.

- Solvent A: HPLC-grade water.

- Solvent B: 1 M Ammonium Formate (or similar high-salt buffer), pH adjusted. c. Gradient: Run a linear gradient from a low to high concentration of Solvent B over ~20 minutes to resolve the different phosphorylated species. More highly phosphorylated InsPs will elute later. d. Flow Rate: Typically 0.2-0.5 mL/min. e. Injection Volume: 10-20 µL of the reconstituted extract.

3. ESI-MS Detection: a. Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. b. Detection: Use a triple quadrupole or ion trap mass spectrometer. c. Method: Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Precursor ions (M-H)⁻ for each InsP are selected and fragmented, and specific product ions are monitored. d. Quantification: Generate standard curves using known concentrations of purified InsP standards. Spike an internal standard (e.g., a stable isotope-labeled InsP) into samples prior to extraction for accurate normalization.

Caption: Experimental Workflow for Inositol Phosphate Analysis.

Protocol: Analysis of PI3K/Akt Pathway Activation by Western Blot

This protocol assesses pathway activation by detecting the phosphorylation status of Akt.

1. Cell Treatment and Lysis: a. Plate cells and grow to 70-80% confluency. Serum-starve overnight if necessary to reduce basal signaling. b. Treat cells with agonist (e.g., growth factor) for the desired time points. Include an untreated control. c. Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. d. Lyse cells directly on the plate with 1X RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation). e. Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Western Blot: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. b. Separate proteins by size on an 8-10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). e. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473 or anti-pAkt Thr308) diluted in blocking buffer. f. Wash the membrane 3x for 10 minutes each in TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane 3x for 10 minutes each in TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film. j. Normalization: Strip the membrane and re-probe with an antibody against total Akt and/or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.

Role in Disease and Drug Development

Dysregulation of myo-inositol signaling pathways is a hallmark of numerous human diseases, making the enzymes involved prime targets for therapeutic intervention.[1][23]

-

Cancer: The PI3K/Akt pathway is one of the most frequently hyperactivated pathways in cancer, often due to mutations in PI3K or loss of the tumor suppressor PTEN.[12][24] Consequently, numerous inhibitors targeting PI3K, Akt, and mTOR are in clinical development and use.

-

Metabolic Diseases: Alterations in myo-inositol and D-chiro-inositol (DCI) metabolism are implicated in insulin (B600854) resistance, metabolic syndrome, and polycystic ovary syndrome (PCOS).[4] Myo-inositol supplementation has shown therapeutic benefits in these conditions by improving insulin sensitivity.[4][25]

-

Neurological and Psychiatric Disorders: Myo-inositol is one of the most abundant metabolites in the brain, and altered levels are associated with conditions like depression, bipolar disorder, and Alzheimer's disease.[2][26] Its role in modulating signal transduction has made it a subject of interest for therapeutic strategies.[1]

Conclusion

Myo-inositol derivatives are a functionally diverse and critically important class of signaling molecules. From the membrane-bound phosphoinositides that organize signaling hubs for pathways like PI3K/Akt, to the soluble inositol phosphates that trigger calcium waves, and the energetic inositol pyrophosphates that sense and regulate metabolic status, these molecules are woven into the fabric of cellular regulation. A thorough understanding of their metabolism and function, facilitated by robust analytical techniques like HPLC-MS and targeted biochemical assays, is essential for basic research and for the development of novel therapeutics targeting a wide spectrum of human diseases.

References

- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inositol Phospholipid Signaling and the Biology of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Inositol phosphate metabolism [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. Inositol Pyrophosphates: Energetic, Omnipresent and Versatile Signalling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cusabio.com [cusabio.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 16. spiedigitallibrary.org [spiedigitallibrary.org]

- 17. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. portlandpress.com [portlandpress.com]

- 23. Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inositol polyphosphate 4-phosphatase II regulates PI3K/Akt signaling and is lost in human basal-like breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Inositols Depletion and Resistance: Principal Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Myo-Inositol Hexasulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol hexasulfate (MIHS) is a sulfated derivative of myo-inositol, a carbocyclic sugar that plays a crucial role in various cellular processes. While myo-inositol and its phosphorylated counterpart, phytic acid, have been known to science for over a century, the history of its fully sulfated analog, MIHS, is more recent and is closely tied to the exploration of sulfated carbohydrates and their biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of myo-inositol hexasulfate, with a focus on the experimental methodologies and key findings that have shaped our understanding of this molecule.

Historical Context: The Discovery of myo-Inositol

The story of myo-inositol hexasulfate begins with the discovery of its parent molecule, myo-inositol. In 1850, the German chemist Johann Joseph Scherer first isolated a sweet-tasting crystalline substance from muscle tissue, which he named "inosite" from the Greek word for muscle, is, inos. This compound was later identified as a carbocyclic polyol and is the most abundant of the nine stereoisomers of inositol (B14025) found in nature. For many years, it was considered a member of the vitamin B complex, sometimes referred to as vitamin B8. However, the discovery that it can be synthesized by the human body led to its reclassification as a pseudovitamin.

The Advent of Sulfated Carbohydrates and the Synthesis of myo-Inositol Hexasulfate

The mid-20th century saw a surge of interest in the sulfation of carbohydrates, driven by the discovery of the biological importance of naturally occurring sulfated polysaccharides like heparin. This led chemists to explore methods for the controlled sulfation of various sugars and polyols.

Experimental Protocol: Synthesis of myo-Inositol Hexasulfate (Probable Method)

The following protocol is based on well-established procedures for the sulfation of polyols and represents the most probable method for the synthesis of myo-inositol hexasulfate.

Materials:

-

myo-Inositol

-

Anhydrous Pyridine (B92270)

-

Sulfur Trioxide (SO₃)

-

Anhydrous Dimethylformamide (DMF) (optional, as a solvent)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH) solution

-

Ethanol (B145695) or Methanol

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Dowex 50W-X8 resin (Na⁺ form) or similar cation-exchange resin

Procedure:

-

Preparation of the Sulfating Reagent: The sulfur trioxide-pyridine complex is prepared by the slow addition of freshly distilled sulfur trioxide to anhydrous pyridine with vigorous stirring and cooling in an ice bath. The reaction is highly exothermic and should be performed in a fume hood with appropriate safety precautions. The resulting white solid is the sulfur trioxide-pyridine complex.

-

Sulfation Reaction:

-

myo-Inositol is dissolved in anhydrous pyridine (or a mixture of pyridine and DMF).

-

A significant molar excess of the sulfur trioxide-pyridine complex is added portion-wise to the myo-inositol solution while maintaining a controlled temperature (typically between 0°C and room temperature).

-

The reaction mixture is stirred for an extended period (several hours to overnight) to ensure complete sulfation of all six hydroxyl groups.

-

-

Work-up and Isolation:

-

The reaction is quenched by the slow addition of ice-cold water.

-

The solution is neutralized by the careful addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.

-

The resulting solution is concentrated under reduced pressure.

-

The crude product is precipitated by the addition of a large volume of cold ethanol or methanol.

-

The precipitate is collected by filtration or centrifugation.

-

-

Purification:

-

The crude product is redissolved in water and dialyzed extensively against deionized water to remove excess salts and pyridine.

-

Alternatively, the solution can be passed through a cation-exchange resin (Na⁺ form) to exchange any remaining pyridinium (B92312) ions for sodium ions.

-

The purified solution of myo-inositol hexasulfate (as the sodium or potassium salt) is then lyophilized to yield a white powder.

-

Characterization:

The structure and purity of the synthesized myo-inositol hexasulfate would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the myo-inositol backbone and the downfield shift of the proton and carbon signals upon sulfation.

-

Infrared (IR) Spectroscopy: The presence of strong absorption bands characteristic of sulfate (B86663) esters (around 1240 cm⁻¹ and 820 cm⁻¹) would be indicative of successful sulfation.

-

Elemental Analysis: To confirm the empirical formula and the degree of sulfation.

Early Biological Investigations and Applications

One of the earliest and most significant applications of synthetic myo-inositol hexasulfate was as a research tool to study phosphate-metabolizing enzymes. As a close structural analog of myo-inositol hexaphosphate (phytic acid), MIHS proved to be a potent inhibitor of phytases, enzymes that catalyze the hydrolysis of phytic acid.